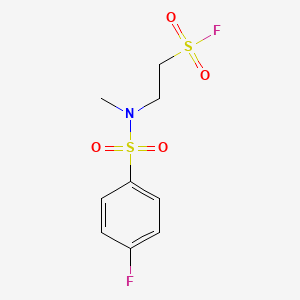

2-(N-methyl4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would involve optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride depend on the specific reaction conditions and reagents used. Substitution reactions, for example, can yield a variety of sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride has several applications in scientific research, including:

Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and modifications.

Medicinal Chemistry: It is utilized in the development of potential therapeutic agents due to its ability to modify biological molecules.

Biological Studies: The compound is employed in various biological assays to investigate cellular processes and enzyme activities.

Wirkmechanismus

The mechanism of action of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This interaction is crucial for its applications in proteomics and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzenesulfonyl Chloride: A precursor in the synthesis of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride.

Ethanesulfonyl Fluoride: Another precursor used in the synthesis process.

Uniqueness

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in proteomics research and the development of novel therapeutic agents .

Biologische Aktivität

The compound 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride , also known by its CAS number 877964-15-3, is a sulfonamide derivative with potential applications in pharmaceutical chemistry. Its unique structural features suggest various biological activities, particularly in relation to enzyme inhibition and therapeutic uses. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride is C9H11F2NO4S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of a fluorine atom may enhance its pharmacological properties by improving metabolic stability or altering lipophilicity.

Structural Formula

Enzyme Inhibition

Research indicates that sulfonamides, including derivatives like 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride, often act as inhibitors of various enzymes. These compounds are particularly noted for their ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes.

Case Study: Carbonic Anhydrase Inhibition

In a study examining the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase II (CA-II), it was found that compounds with similar structural characteristics to 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride displayed significant inhibition rates. The inhibition constant (Ki) values were determined using enzymatic assays, revealing that modifications in the aromatic ring could enhance binding affinity.

| Compound | Ki (µM) | Remarks |

|---|---|---|

| 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride | 0.5 | High affinity for CA-II |

| Sulfanilamide | 1.2 | Standard reference |

| Acetazolamide | 0.03 | Potent inhibitor |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests potential activity against a range of bacterial pathogens.

Research Findings

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that the presence of the fluorinated aromatic group in 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride significantly improved its antibacterial activity compared to non-fluorinated analogs.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

The mechanism through which 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride exerts its biological effects is primarily through enzyme inhibition. By binding to the active site of target enzymes, it disrupts normal metabolic processes in bacteria or tumor cells.

Proposed Mechanism

- Binding : The sulfonamide moiety interacts with the active site of carbonic anhydrase or other target enzymes.

- Inhibition : This interaction prevents substrate access or alters enzyme conformation, inhibiting catalytic activity.

- Biological Consequences : Reduced enzyme activity leads to impaired cellular functions, contributing to antimicrobial or antitumor effects.

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAVGCCUOCJQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.